4-bromo-1-phenyl-1H-pyrazol-5-amine
Overview
Description
4-Bromo-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4-position, a phenyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring. Its molecular formula is C9H8BrN3, and it has a molecular weight of 241.09 g/mol .
Mechanism of Action
Target of Action
For instance, some pyrazoles have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors of certain enzymes . They may bind to the active site of these enzymes, preventing the enzymes from catalyzing their respective reactions.
Biochemical Pathways
Given that some pyrazoles can inhibit liver alcohol dehydrogenase , it is plausible that this compound could impact pathways involving this enzyme, such as alcohol metabolism.
Result of Action
Given its potential role as an enzyme inhibitor , it could potentially alter cellular processes that depend on the targeted enzyme.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-bromo-1-phenyl-1H-pyrazol-5-amine interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-phenyl-1H-pyrazol-5-amine typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-phenyl-1H-pyrazol-5-amine using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The bromination occurs selectively at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-phenyl-1H-pyrazol-5-amine, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-Bromo-1-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-phenyl-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position.
4-Bromo-1-methyl-1H-pyrazole: Features a methyl group instead of a phenyl group at the 1-position.
4-Bromo-1-phenyl-1H-pyrazol-5-amine derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the phenyl group at the 1-position makes it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
4-bromo-2-phenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFCFRDZUNAODA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294221 | |
Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-00-5 | |
Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5900-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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